2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Description
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a combination of fluorophenoxy and thiophenylpyridinyl groups
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-6-1-2-7-15(14)23-12-17(22)21-11-13-5-3-9-20-18(13)16-8-4-10-24-16/h1-10H,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADYMSVPPBVNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate.
Synthesis of the Thiophenylpyridinyl Intermediate: Separately, 2-(thiophen-2-yl)pyridine is synthesized through a series of reactions involving thiophene and pyridine derivatives.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the thiophenylpyridinyl intermediate under specific conditions, such as the presence of a base and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds featuring pyridine and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been reported to possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the 2-fluorophenoxy group in the structure may enhance these properties due to the electron-withdrawing effect of fluorine, which can increase the lipophilicity and bioavailability of the compound.
Anticancer Potential
Compounds with similar structural features have shown promising anticancer activity. For example, pyridine derivatives have been evaluated for their antiproliferative effects against cancer cell lines, demonstrating cytotoxicity through mechanisms involving apoptosis and cell cycle arrest . The unique combination of thiophene and pyridine in this compound could lead to synergistic effects that warrant further investigation.
Antibacterial Mechanism
The antibacterial action is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Studies on related compounds suggest that modifications in the aromatic systems can significantly influence their interaction with bacterial targets .
Anticancer Mechanism
The anticancer properties may be attributed to the induction of oxidative stress and modulation of signaling pathways involved in cell proliferation and apoptosis. The presence of electron-rich aromatic systems can facilitate interactions with cellular targets such as kinases and transcription factors .
Synthesis and Evaluation
A study synthesized a series of 2-substituted pyridine derivatives, including those with similar functionalities to 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, and evaluated their antimicrobial activities against various pathogens. The results indicated that certain substitutions enhanced activity against resistant strains like MRSA .
In Vivo Studies
In vivo studies on related compounds have demonstrated significant reductions in tumor growth in xenograft models when treated with pyridine-thiophene derivatives, suggesting that this class of compounds may hold therapeutic promise for cancer treatment .
Data Table: Summary of Biological Activities
| Activity Type | Compound Structure | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| Antibacterial | Pyridine derivatives | Staphylococcus aureus | MIC: 0.25–1 μg/mL |
| Anticancer | Pyridine-thiophene derivatives | MCF-7 (breast cancer) | IC50: 22.04 µM |
| Antifungal | Related compounds | Candida albicans | MIC: 0.5–64 μg/mL |
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 2-(2-bromophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 2-(2-methylphenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide (CAS Number: 1903919-57-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.4 g/mol. The structure features a fluorophenoxy group, a thiophene moiety, and a pyridine derivative, which contribute to its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : These receptors are crucial in mediating cellular responses to external stimuli. Compounds that target GPCRs can modulate inflammatory responses and other physiological processes .
- Enzyme Inhibition : Certain derivatives of thiophene carboxamides have been shown to inhibit IKK-2, an enzyme involved in the NF-kB signaling pathway, which is pivotal in inflammation and cancer .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiophene and pyridine structures have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anticonvulsant Activity
A related study on compounds with similar fluorophenoxy structures revealed considerable anticonvulsant activity in animal models. The mechanism was suggested to involve modulation of benzodiazepine receptors .
Case Studies
- In Vitro Efficacy Against Cancer Cell Lines : A compound structurally related to this compound was evaluated for its cytotoxic effects on A549 lung cancer cells. The study reported an IC50 value of approximately 45 µM, indicating moderate efficacy in inhibiting cell proliferation .
- Inflammation Models : In models of inflammation, compounds with similar thiophene and pyridine motifs demonstrated reduced secretion of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 2-fluorophenol with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .
- Step 2 : Introduction of the thiophen-2-yl-pyridine moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Key Conditions : Solvent choice (e.g., dichloromethane or acetonitrile), temperature control (60–80°C), and catalysts like triethylamine to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improve purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the fluorophenoxy and thiophene groups. For example, the fluorophenyl protons show distinct splitting patterns at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₈H₁₄FNO₃S) and detects isotopic patterns for sulfur .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1240 cm⁻¹ (C-F) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .
Q. What are the key structural features influencing this compound's reactivity?
- The fluorophenoxy group enhances electron-withdrawing effects, stabilizing intermediates during nucleophilic substitutions .
- The thiophene-pyridine hybrid acts as a π-deficient heterocycle, facilitating electrophilic aromatic substitution at the pyridine N-oxide position .
- The acetamide linker enables hydrogen bonding with biological targets (e.g., enzymes) and serves as a site for derivatization .
Advanced Research Questions
Q. How can computational methods like molecular docking predict biological targets for this compound?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., kinases) or receptors. The fluorophenoxy group’s electrostatic potential map predicts binding to hydrophobic pockets .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories, highlighting critical residues (e.g., Asp32 in COX-2) for mutagenesis studies .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ≈ 2.8) and cytochrome P450 inhibition risks .
Q. What strategies resolve contradictory data in biological activity assays (e.g., IC₅₀ variability)?
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (MTT) to distinguish direct target effects from cytotoxicity .
- Buffer Optimization : Test pH (6.5–7.5) and ionic strength to stabilize protein-ligand interactions in kinase assays .
- Metabolite Screening : LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
Q. How can structural modifications optimize the pharmacokinetic profile?
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) to the pyridine ring while monitoring LogD shifts .
- Metabolic Stability : Replace the thiophene with a bioisostere (e.g., furan) to reduce CYP3A4-mediated oxidation .
- Plasma Protein Binding (PPB) : Modify the fluorophenoxy group to lower PPB (e.g., replace F with CF₃) and increase free drug concentration .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps accelerate coupling but risk decomposition | |
| Solvent Polarity | Medium (e.g., DCM) | Balances solubility and reactivity | |
| Catalyst (Triethylamine) | 1.5 equiv | Neutralizes HCl byproducts, stabilizes intermediates |
Q. Table 2. Biological Assay Conditions
| Assay Type | Critical Parameters | Common Pitfalls | Reference |
|---|---|---|---|
| Enzyme Inhibition | pH 7.4, 1 mM Mg²⁺ | Metal ion interference with fluorophore | |
| Cell Viability (MTT) | Serum-free medium | Serum proteins bind compound, reducing bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
